1-[3-(4-Fluorophenoxy)propyl]piperazine
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Overview
Description
1-[3-(4-Fluorophenoxy)propyl]piperazine is a chemical compound with the molecular formula C13H19FN2O and a molecular weight of 238.30 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry . The compound features a piperazine ring substituted with a 3-(4-fluorophenoxy)propyl group, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 1-[3-(4-Fluorophenoxy)propyl]piperazine typically involves the reaction of piperazine with 3-(4-fluorophenoxy)propyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
1-[3-(4-Fluorophenoxy)propyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[3-(4-Fluorophenoxy)propyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in studies involving receptor binding and signal transduction pathways due to its structural similarity to biologically active molecules.
Medicine: Research involving this compound includes its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[3-(4-Fluorophenoxy)propyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes, within biological systems. The compound’s fluorophenoxy group is believed to play a crucial role in its binding affinity and specificity towards these targets. The exact pathways and molecular interactions are still under investigation, but it is known to modulate signal transduction processes and influence cellular responses.
Comparison with Similar Compounds
1-[3-(4-Fluorophenoxy)propyl]piperazine can be compared with other piperazine derivatives, such as:
1-[3-(4-Chlorophenoxy)propyl]piperazine: Similar in structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.
1-[3-(4-Methylphenoxy)propyl]piperazine: Contains a methyl group instead of fluorine, affecting its reactivity and interactions.
1-[3-(4-Nitrophenoxy)propyl]piperazine:
The uniqueness of this compound lies in its fluorine substitution, which imparts distinct electronic and steric effects, influencing its reactivity and biological activity.
Properties
IUPAC Name |
1-[3-(4-fluorophenoxy)propyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c14-12-2-4-13(5-3-12)17-11-1-8-16-9-6-15-7-10-16/h2-5,15H,1,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBAKABDMNMEGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCOC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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